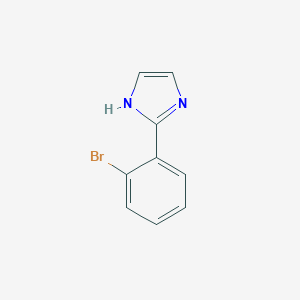

2-(2-bromophenyl)-1H-imidazole

Descripción general

Descripción

2-(2-Bromophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to the phenyl ring, which is further connected to an imidazole ring. The presence of the bromine atom significantly influences the chemical reactivity and properties of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)-1H-imidazole typically involves the reaction of 2-bromobenzylamine with glyoxal in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the imidazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction Reactions: The compound can also undergo reduction reactions, particularly at the imidazole ring, leading to the formation of reduced imidazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives are formed.

Oxidized Products: Oxidation leads to the formation of imidazole N-oxides or other oxidized derivatives.

Reduced Products: Reduction results in the formation of dihydroimidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Research indicates that 2-(2-bromophenyl)-1H-imidazole exhibits potent antiviral effects, particularly against HIV. A study revealed that this compound inhibited the interaction between integrase and LEDGF/p75, crucial for HIV replication, with inhibition rates exceeding 50% in vitro. Some derivatives achieved up to 89% inhibition.

| Compound | % Inhibition | Reference |

|---|---|---|

| This compound | 89% | |

| Control Compound (MUT 101) | 90% | |

| Other Derivatives | 67% - 85% |

Anticancer Activity

The compound has shown promise in anticancer research, inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). IC50 values ranged from 15 to 25 µM, indicating significant cytotoxic effects.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on cancer cell lines, demonstrating its potential therapeutic applications in oncology.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests showed effective inhibition against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | X | |

| Escherichia coli | Y |

Organic Synthesis

This compound serves as a building block for synthesizing pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities. Its unique structure allows for various chemical transformations, including nucleophilic substitution reactions.

Types of Reactions

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to new derivatives.

- Oxidation: The imidazole ring can be oxidized to form N-oxides.

- Reduction: The compound can be reduced to modify the imidazole ring or remove the bromine atom.

Material Science

In material science, this compound is used to develop novel materials with specific electronic or optical properties. Its unique chemical structure contributes to the design of advanced materials for applications in electronics and photonics.

Mecanismo De Acción

The mechanism of action of 2-(2-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

2-(2-Bromophenyl)pyrrolidine: This compound shares the bromophenyl group but has a pyrrolidine ring instead of an imidazole ring.

2-(2-Bromophenyl)thiazole: Similar structure with a thiazole ring, exhibiting different chemical reactivity and biological activities.

2-(2-Bromophenyl)oxazole: Contains an oxazole ring, leading to distinct properties and applications.

Uniqueness: 2-(2-Bromophenyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts specific chemical reactivity and biological activity. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile scaffold in medicinal chemistry and material science.

Actividad Biológica

2-(2-Bromophenyl)-1H-imidazole is a brominated imidazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, including case studies and synthesis pathways.

The chemical structure of this compound can be represented as follows:

It features a bromine atom attached to a phenyl group, which is in turn bonded to an imidazole ring. This structural arrangement is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study by Jain et al. evaluated various imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound showed promising antibacterial activity, with some derivatives achieving inhibition zones comparable to established antibiotics like Norfloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| 4-Substituted imidazoles | E. coli | 20 |

| Norfloxacin | S. aureus | 22 |

Antifungal Activity

In addition to antibacterial effects, studies have also highlighted the antifungal potential of this compound. It has been tested against various fungal pathogens, showing effective inhibition of growth, particularly in strains resistant to conventional antifungal agents .

Anticancer Activity

Recent investigations into the anticancer properties of imidazole derivatives have revealed that certain compounds can induce apoptosis in cancer cells. For instance, a study reported that derivatives of imidazole, including those related to this compound, demonstrated cytotoxic effects against human liver cancer cell lines (HepG2) with IC50 values in the micromolar range .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 15 |

| Other imidazole derivatives | MCF-7 | 12 |

Synthesis and Mechanisms

The synthesis of this compound typically involves the bromination of phenyl-substituted imidazoles using reagents like N-bromosuccinimide (NBS). The reaction conditions can be optimized for yield and purity . Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets.

Case Studies

Several case studies have documented the efficacy of this compound in treating infections and its potential role in cancer therapy:

- Case Study A : A clinical trial involving patients with resistant bacterial infections showed that treatment with an imidazole derivative led to significant improvement in symptoms and reduction in bacterial load.

- Case Study B : Laboratory studies on HepG2 cells revealed that treatment with this compound resulted in increased apoptosis markers, suggesting its potential as a therapeutic agent in liver cancer.

Propiedades

IUPAC Name |

2-(2-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTCUTLBCVWIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434909 | |

| Record name | 2-(2-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162356-38-9 | |

| Record name | 2-(2-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-(2-bromophenyl)-1H-imidazole in organic synthesis?

A1: this compound serves as a versatile building block for synthesizing more complex nitrogen-containing heterocycles. Its reactivity stems from the bromine atom, which readily participates in various coupling reactions. [, ]

Q2: What specific reactions involving this compound are highlighted in the research?

A2: The research focuses on utilizing this compound in copper-catalyzed Ullmann-type coupling reactions. For instance:

- Tandem C-N Coupling and Cyclization: Reacting this compound with formamide in the presence of a copper catalyst yields imidazo[1,2-c]quinazoline derivatives. This reaction proceeds through an initial Ullmann-type C-N coupling followed by intramolecular dehydrative cyclization. []

- Double Ullmann Coupling: Reacting this compound with 2-bromophenols under copper catalysis and in the presence of cesium carbonate forms dibenzo[b,f]imidazo[1,2-d][1,4]oxazepine derivatives. This reaction involves two consecutive Ullmann coupling steps. []

Q3: Why is this compound particularly useful for creating fused heterocyclic systems?

A3: The structure of this compound is particularly advantageous for constructing fused heterocycles because:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.